n-Dodecyl triphenylphosphonium bromide
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Overview
Description
n-Dodecyl triphenylphosphonium bromide is an organic bromide salt that contains equal numbers of n-dodecyl triphenylphosphonium cations and bromide anions. It is a quaternary phosphonium salt with the molecular formula C30H40BrP and a molecular weight of 511.52 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
n-Dodecyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromododecane. The reaction typically involves heating the reactants in a suitable solvent such as N,N-dimethylformamide under reflux conditions for an extended period, usually around 36 hours . The product is then isolated by removing the solvent under reduced pressure and purifying the resulting solid.
Chemical Reactions Analysis
n-Dodecyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Catalytic Reactions: It can act as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Scientific Research Applications
n-Dodecyl triphenylphosphonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a Wittig reagent and phase transfer catalyst in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties and its ability to modify biological membranes.
Mechanism of Action
The mechanism of action of n-Dodecyl triphenylphosphonium bromide involves its interaction with biological membranes. As a lipophilic quaternary phosphonium cation, it can insert into the mitochondrial inner membrane, targeting the mitochondrial matrix. This interaction can lead to increased membrane permeability and mitochondrial swelling . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
n-Dodecyl triphenylphosphonium bromide can be compared with other quaternary phosphonium salts, such as:
Cetyltributylphosphonium bromide: This compound is used as a catalyst and surfactant in various industrial applications.
Decyltriphenylphosphonium bromide: Similar to this compound, it is used in mitochondrial-targeted therapies and has similar lipophilic properties.
This compound is unique due to its specific chain length and its applications in both scientific research and industrial processes.
Properties
Molecular Formula |
C30H41BrP+ |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
dodecyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1; |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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